4-Chloro-6-methylpyridazin-3-amine
Beschreibung
Eigenschaften
Molekularformel |
C5H6ClN3 |
|---|---|
Molekulargewicht |
143.57 g/mol |
IUPAC-Name |
4-chloro-6-methylpyridazin-3-amine |
InChI |
InChI=1S/C5H6ClN3/c1-3-2-4(6)5(7)9-8-3/h2H,1H3,(H2,7,9) |
InChI-Schlüssel |
NFMOMDCBZKCDKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N=N1)N)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Preparation Methods of 4-Chloro-6-methylpyridazin-3-amine
General Synthetic Strategy
The synthesis of this compound typically involves nucleophilic substitution reactions on chlorinated pyridazine derivatives, followed by amination steps. The starting materials often include dichloropyridazine compounds, which undergo selective substitution with ammonia or ammonium salts under controlled conditions.
Detailed Synthetic Route from Patent CN104844523A
Although the patent CN104844523A focuses on 3-amino-6-chloropyridazine, the methodology and reaction conditions are highly relevant and adaptable for the synthesis of this compound due to structural similarity and reaction mechanisms involving pyridazine rings.
Reaction Scheme
- Starting Material: 3,6-dichloropyridazine or its methyl-substituted analogs
- Reagent: Ammonia (ammoniacal liquor)
- Solvents: Methanol, ethanol, methylene chloride, dimethylformamide (DMF), acetonitrile, or water
- Conditions: Temperature range 30–180 °C, reaction time 5–26 hours
- Purification: Evaporation, recrystallization, and silica gel column chromatography
Reaction Parameters and Yields
| Embodiment | Starting Material (mmol) | Ammonia Equiv. | Solvent(s) | Temp (°C) | Time (hours) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| 1 | 20 | 3 | DMF | 100 | 9 | 90.63 | 98.76 | High purity, recrystallized |
| 2 | 20 | 3 | Methylene chloride | 100 | 9 | 82.60 | 99.07 | Slightly lower yield |
| 3 | 100 | 3 | Acetonitrile | 120 | 7 | 93.79 | Not specified | Larger scale |
| 4 | 100 | 3 | DMF | 130 | 7 | 95.70 | Not specified | Higher temperature |
| 5 | 200 | 3 | DMF + Acetonitrile | 150 | 6 | 89.25 | Not specified | Mixed solvent system |
| 6 | 20 | 0.5 | Methylene chloride | 30 | 26 | 81.42 | 99.00 | Lower ammonia ratio, longer time |
| 7 | 100 | 7.5 | Ethanol | 78 | 5 | 96.70 | Not specified | High ammonia ratio |
| 8 | 100 | 7.5 | Methanol | 85 | 5 | 91.42 | Not specified | Methanol solvent |
| 9 | 100 | 3 | DMF | 180 | 7 | 93.70 | Not specified | Highest temperature |
Note: Ammonia equivalents refer to the molar ratio of ammonia to starting dichloropyridazine.
Reaction Mechanism Insights
- The reaction proceeds via nucleophilic aromatic substitution where ammonia replaces one chlorine atom selectively.
- The choice of solvent influences solubility and reaction kinetics.
- Elevated temperatures accelerate the reaction but require careful control to avoid side reactions.
- Purification by recrystallization and chromatography ensures high purity.
Advantages of the Method
- Raw Materials: Readily available and cost-effective (3,6-dichloropyridazine and ammonia).
- Reaction Conditions: Mild to moderate temperatures, manageable reaction times.
- Yield and Purity: High yields (up to ~97%) and purities (>98%) achieved.
- Scalability: Demonstrated at scales up to 200 mmol with consistent results.
- Operational Simplicity: Straightforward reaction setup and purification steps.
Alternative Methods and Considerations
- Other methods involve multi-step chlorination, hydrolysis, or oxidation steps but suffer from lower yields (<40%) and complex procedures.
- The direct amination approach described is superior for industrial applications due to simplicity and efficiency.
Summary Table of Preparation Method Parameters
| Parameter | Optimal Range/Value | Comments |
|---|---|---|
| Starting Material | 3,6-dichloropyridazine or methylated analog | Commercially available |
| Ammonia Molar Ratio | 0.5 to 7.5 | Higher ratio improves yield |
| Solvents | DMF, methanol, ethanol, acetonitrile, methylene chloride | Solvent choice affects reaction rate |
| Temperature | 30–180 °C | Higher temp shortens reaction time |
| Reaction Time | 5–26 hours | Depends on temperature and ammonia ratio |
| Purification Methods | Recrystallization, silica gel chromatography | Ensures >98% purity |
| Yield | 81–97% | High yields achievable |
Final Remarks
The preparation of this compound is well-established through nucleophilic substitution techniques using ammonia and chlorinated pyridazine precursors. The method is supported by patent literature and experimental data demonstrating high efficiency, scalability, and product quality. This synthesis approach is recommended for researchers and industrial chemists seeking reliable and cost-effective production of this important heterocyclic amine.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-6-methylpyridazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other groups using appropriate reagents.
Condensation Reactions: It can react with carbonyl compounds to form imines.
Alkylation Reactions: It can be alkylated to form substituted amines.
Common Reagents and Conditions:
Substitution: Reagents like dimethylzinc and tetrakis(triphenylphosphine)palladium(0) in N,N-dimethylformamide solvent.
Condensation: Carbonyl compounds such as aldehydes and ketones.
Alkylation: Alkylating agents.
Major Products:
- Substituted pyridazines
- Imines
- Alkylated amines
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-methylpyridazin-3-amine is a versatile compound with applications in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Used in the synthesis of agrochemicals and functional materials.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-methylpyridazin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The chlorine and amine groups play a crucial role in binding to these targets, affecting their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key pyridazine and pyrimidine derivatives structurally related to 4-Chloro-6-methylpyridazin-3-amine:
Key Research Findings
Positional Isomerism Effects :
- 6-Chloro-4-methylpyridazin-3-amine (CAS 932-50-3) shares the same molecular formula as the target compound but differs in substituent positions. This isomer exhibits distinct reactivity in nucleophilic substitution reactions due to electronic effects: the chlorine at position 6 (meta to the amine) is less reactive than if positioned at 4 (para) .
- Pyridazine vs. Pyrimidine Cores: 4-Chloro-6-methylpyrimidin-2-amine (DU7) () demonstrates how nitrogen positioning alters hydrogen-bonding capacity, making pyrimidines more suitable for enzyme inhibition than pyridazines .
Substituent Impact on Bioactivity: 6-Chloro-4-phenylpyridazin-3-amine (CAS 944468-99-9) shows increased hydrophobicity compared to methyl-substituted analogs, enhancing membrane permeability in cellular assays . Complex derivatives like LY2784544 () incorporate pyridazine cores modified with fluorobenzyl and morpholinomethyl groups, highlighting the role of bulky substituents in kinase inhibition .
Synthetic Utility :
- Simpler analogs (e.g., 6-Chloro-4-methylpyridazin-3-amine ) serve as intermediates for synthesizing larger bioactive molecules, such as imidazo[1,2-b]pyridazines () .
Data Table: Physicochemical Properties
| Property | This compound | 6-Chloro-4-methylpyridazin-3-amine | 4-Chloro-6-methylpyrimidin-2-amine (DU7) |
|---|---|---|---|
| LogP (Predicted) | 1.2 | 1.2 | 1.0 |
| Water Solubility (mg/L) | ~500 | ~500 | ~800 |
| Melting Point (°C) | Not reported | 145–148 (est.) | 160–162 |
| Hydrogen Bond Donors | 2 | 2 | 2 |
Q & A
Q. Basic Research Focus
- NMR : H and C NMR confirm substitution patterns (e.g., methyl and chloro group positions). For example, the methyl group typically resonates at δ 2.3–2.5 ppm in H NMR .
- Mass Spectrometry : ESI-MS ([M+H] at m/z 158.5) verifies molecular weight .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>98% for pharmacological studies) .
How can reaction conditions be optimized to enhance the purity of this compound?
Advanced Research Focus
Optimization strategies include:
- Solvent Polarity : Higher polarity solvents reduce byproduct formation (e.g., DMF vs. toluene) .
- Stepwise Temperature Control : Gradual heating avoids exothermic side reactions .
- Post-Synthesis Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials .
Data Contradiction Note : Conflicting yields in literature (65–85%) may arise from variations in methylamine concentration or moisture sensitivity. Use anhydrous conditions for reproducibility .
How do structural analogs of this compound compare in biological activity?
Advanced Research Focus
Structure-activity relationship (SAR) studies reveal:
- Chloro Position : 6-Chloro derivatives show higher antimicrobial activity than 4-chloro isomers due to enhanced electrophilicity .
- Methyl Group Impact : N-Methylation (e.g., 6-chloro-N-methylpyridazin-3-amine) reduces cytotoxicity but improves solubility .
Q. Advanced Research Focus
- Density Functional Theory (DFT) : B3LYP/6-31G(d) models predict electrophilic sites (e.g., C4 for nucleophilic attack) .
- Molecular Docking : AutoDock Vina evaluates binding to targets like monoamine oxidase (MAO-B), with binding energies ≤ -7.2 kcal/mol .
Methodological Tip : Validate computational results with experimental kinetics (e.g., Hammett plots for substituent effects) .
How can researchers resolve discrepancies in reported enzyme inhibition data for this compound?
Advanced Research Focus
Contradictions in IC50 values (e.g., MAO-B inhibition ranging from 1–10 µM) may arise from:
- Assay Variability : Standardize protocols (e.g., fluorometric vs. colorimetric assays) .
- Compound Purity : Confirm via HPLC (>99%) and elemental analysis .
- Enzyme Source : Use recombinant human enzymes instead of animal-derived variants .
Validation Strategy : Cross-test in multiple cell lines (e.g., HEK293 vs. SH-SY5Y) to isolate target-specific effects .
What are the challenges in scaling up synthesis for preclinical studies?
Q. Advanced Research Focus
- Byproduct Control : At larger scales, optimize stirring rate and reagent addition speed to prevent localized overheating .
- Cost-Efficiency : Replace DMF with ethanol for easier solvent recovery .
- Regulatory Compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., <500 ppm) .
How does the compound’s stability vary under different storage conditions?
Q. Basic Research Focus
Q. Advanced Research Focus
- Limited Diversity : Most studies focus on chloro/methyl substituents. Explore heterocyclic fused rings (e.g., imidazo-pyridazines) for enhanced potency .
- In Silico Bias : Overreliance on docking simulations. Validate predictions with mutagenesis studies (e.g., Ala-scanning of MAO-B) .
How can researchers leverage structural analogs to improve pharmacokinetic properties?
Q. Advanced Research Focus
- Bioisosteric Replacement : Replace chlorine with trifluoromethyl to enhance metabolic stability .
- Prodrug Design : Introduce ester moieties (e.g., acetylated amine) to improve oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
